molecular formula C7H16ClN B1395346 2,2,4-Trimethylpyrrolidine hydrochloride CAS No. 1897428-40-8

2,2,4-Trimethylpyrrolidine hydrochloride

Cat. No.: B1395346
CAS No.: 1897428-40-8
M. Wt: 149.66 g/mol
InChI Key: HWUWODDRROSFEJ-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a white crystalline solid that is soluble in water. This compound is often used in scientific research as a chiral auxiliary in organic synthesis due to its ability to control the stereochemistry of the products formed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpyrrolidine hydrochloride typically involves the reaction of 2,2,4-Trimethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 2,2,4-Trimethylpyrrolidine in an appropriate solvent, such as ethanol or methanol, and then adding hydrochloric acid dropwise while maintaining the temperature at a specific range to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and the reaction is carefully monitored to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed

    Oxidation: N-oxides of 2,2,4-Trimethylpyrrolidine.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

2,2,4-Trimethylpyrrolidine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a chiral auxiliary in the synthesis of chiral compounds, controlling the stereochemistry of the products.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in drug design and development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpyrrolidine hydrochloride involves its role as a chiral auxiliary. It forms a complex with the substrate, which then undergoes a reaction to form the desired product. The stereochemistry of the product is controlled by the chiral auxiliary, which dictates the orientation of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

2,2,4-Trimethylpyrrolidine hydrochloride is unique due to its specific structure and ability to control stereochemistry. Similar compounds include:

  • 2,2,5-Trimethylpyrrolidine hydrochloride
  • 2,2,3-Trimethylpyrrolidine hydrochloride
  • 2,2,4-Trimethylpyrrolidine hydrobromide

These compounds share similar structural features but differ in their specific substituents and halide ions, which can affect their reactivity and applications .

Properties

IUPAC Name

2,2,4-trimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUWODDRROSFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897428-40-8, 1390654-80-4
Record name (S)-2,2,4-trimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,4-trimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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